Fluazolate

概要

説明

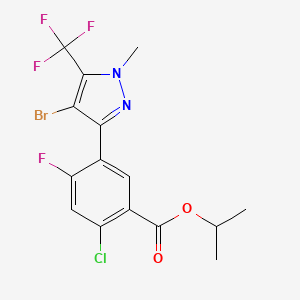

Fluazolate is a herbicide used for pre-emergence control of broad-leaved weeds and grasses . Its chemical name is propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1-pyrazol-3-yl]-2-chloro-4-fluorobenzoate .

Synthesis Analysis

Fluazolate can be synthesized in up to 30% overall yield using regioselective [3+2] cyclocondensation or nucleophilic substitution-cyclization strategies from 2-chloro-4-fluorobenzoic acid . The synthesis process involves a nine-step reaction starting from easily-obtained 2-chloro-4-fluorotoluene .Molecular Structure Analysis

The molecular formula of Fluazolate is C15H12BrClF4N2O2 . It has an average mass of 443.619 Da and a monoisotopic mass of 441.970673 Da .Physical And Chemical Properties Analysis

Fluazolate has a low aqueous solubility and low volatility . It has a molecular weight of 443.62 .科学的研究の応用

Weed Control in Agriculture

Fluazolate has been used in the field of agriculture, specifically for weed control . When combined with inter-row hoeing, manually targeted banded applications of fluazolate have been shown to reduce grass weed levels and increase yields over untreated controls . This suggests that fluazolate can be an effective herbicide in agricultural settings.

Integration with Mechanical Weeding

Fluazolate can be integrated with mechanical weeding for more effective weed control . This combination of chemical and mechanical methods can provide a more comprehensive and efficient approach to weed management in crops .

Use in Winter Wheat Cultivation

Specifically, fluazolate has been used in the cultivation of winter wheat . The combination of fluazolate with inter-row hoeing has been shown to be effective in controlling weeds in this particular crop .

Part of Integrated Weed Control Systems

Fluazolate can be part of integrated weed control systems . These systems combine herbicides with cultural control methods for more effective weed management .

Synthesis of Fluazolate

The synthesis of fluazolate itself is a significant area of research . Fluazolate synthesis can be achieved using regioselective [3+2] cyclocondensation or nucleophilic substitution-cyclization strategies from 2-chloro-4-fluorobenzoic acid .

Presence in Pharmaceuticals and Biologically Active Compounds

The trifluoromethylpyrazole substructure, which is present in fluazolate, is also found in many pharmaceuticals and biologically active compounds . This suggests potential applications of fluazolate in the development of new drugs and treatments.

Safety and Hazards

作用機序

Target of Action

Fluazolate is a herbicide that primarily targets broad-leaved weeds and grasses It belongs to the phenylpyrazole herbicide group , which is known to have diverse targets depending on the specific compound.

Mode of Action

Phenylpyrazole herbicides typically work by inhibiting key enzymes or disrupting biochemical pathways essential for the growth and survival of the target organisms

Pharmacokinetics

It is known that fluazolate has low aqueous solubility and low volatility , which may influence its bioavailability and distribution in the environment.

Result of Action

The primary result of Fluazolate’s action is the control of broad-leaved weeds and grasses . By inhibiting key biochemical processes, Fluazolate impairs the growth and survival of these plants.

Action Environment

Fluazolate’s action, efficacy, and stability can be influenced by various environmental factors. It is known to be moderately persistent in soil systems, depending on local conditions .

特性

IUPAC Name |

propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLQIONHGSFYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057999 | |

| Record name | Fluazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluazolate | |

CAS RN |

174514-07-9 | |

| Record name | Fluazolate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of fluazolate?

A1: Fluazolate is a herbicide primarily used for controlling grass weeds in winter wheat fields. [, ] It can be used alone or in combination with other herbicides, such as flucarbazone sodium, for enhanced efficacy against a broader range of weeds. []

Q2: How does fluazolate affect weed growth?

A2: While the exact mechanism of action isn't detailed in the provided research, fluazolate effectively controls grass weeds, suggesting it likely targets a metabolic pathway essential for their growth and development. [, ] Further research is needed to pinpoint the specific target site and downstream effects.

Q3: Are there efficient synthetic routes for producing fluazolate?

A5: Yes, one approach utilizes regioselective [3+2] cyclocondensation and nucleophilic substitution-cyclization reactions to synthesize fluazolate. [] Another method employs a novel class of mesoionic reagents called 4-trifluoromethylsydnones, which undergo regioselective alkyne cycloaddition reactions, ultimately leading to the formation of 5-trifluoromethylpyrazoles, including fluazolate. []

Q4: What is the impact of application timing and dosage on fluazolate efficacy?

A6: While specific data isn't detailed in the provided abstracts, research suggests that the timing and dosage of fluazolate application can significantly influence its effectiveness against weeds and its impact on wheat yield. [] This highlights the need for further research to establish optimal application strategies that maximize weed control while minimizing potential negative effects on the crop.

Q5: What analytical techniques are used to study fluazolate?

A7: Gas chromatography with electron capture detection (GC-ECD) using a capillary system is employed to quantify fluazolate residues in water samples. [] This technique allows for sensitive and accurate measurement of fluazolate concentrations, enabling researchers to track its degradation over time. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)

![2-({[4-(Hydroxymethyl)-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl]acetyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B1672781.png)

![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)

![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)